molecular formula C15H19ClFN3O2S B13113375 K 115 Hydrochloride;K-115 Hydrochloride;K115 Hydrochloride

K 115 Hydrochloride;K-115 Hydrochloride;K115 Hydrochloride

Cat. No.: B13113375
M. Wt: 359.8 g/mol
InChI Key: COBSKSLDBJBGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K 115 Hydrochloride, also known as Ripasudil Hydrochloride, is a specific Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. It is primarily used for the treatment of glaucoma and ocular hypertension. This compound works by reducing intraocular pressure (IOP) through the enhancement of aqueous humor outflow via the trabecular meshwork .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K 115 Hydrochloride involves the incorporation of a fluorine atom at the C4 position of the isoquinoline moiety and the chiral attachment of a methyl group to the C2’ position of the 1,4-diazepane moiety. This modification significantly enhances its pharmacological action compared to its precursor, fasudil .

Industrial Production Methods

Industrial production of K 115 Hydrochloride typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of chemical reactions, purification, and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

K 115 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

K 115 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

K 115 Hydrochloride exerts its effects by inhibiting the Rho-associated coiled-coil containing protein kinase (ROCK). This inhibition leads to the relaxation of the trabecular meshwork, thereby increasing the outflow of aqueous humor and reducing intraocular pressure. The molecular targets include ROCK1 and ROCK2, which are key regulators of smooth muscle contraction and cellular motility .

Comparison with Similar Compounds

Similar Compounds

    Fasudil: Shares the same core structure but lacks the fluorine atom at the C4 position and the chiral methyl group at the C2’ position.

    Y-27632: Another ROCK inhibitor with a different chemical structure but similar pharmacological effects.

Uniqueness

K 115 Hydrochloride is unique due to its enhanced selectivity and potency as a ROCK inhibitor. The specific structural modifications provide it with superior pharmacological properties compared to similar compounds like fasudil .

Properties

IUPAC Name

4-fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S.ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBSKSLDBJBGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.